2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring precise 1,2-pyrazole-pyridine connectivity for kinase inhibitor SAR studies often face supply of regioisomers with incorrect substitution patterns. This compound provides the exact 4-chloromethyl-1H-pyrazol-1-yl architecture essential for PIM-1 and KDM5 inhibitor development. • Enables nucleophilic substitution with amines, thiols, alkoxides for late-stage diversification • Forms N,N-bidentate metal complexes for catalyst development • Used in agrochemical and MOF precursor synthesis

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
CAS No. 1449117-51-4
Cat. No. B1430545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
CAS1449117-51-4
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=C(C=N2)CCl.Cl
InChIInChI=1S/C9H8ClN3.ClH/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9;/h1-4,6-7H,5H2;1H
InChIKeyBJAOCKJFORRXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS 1449117-51-4): A Core Pyrazole-Pyridine Heterocycle Intermediate


2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS 1449117-51-4) is a heterocyclic compound that functions as a bifunctional synthetic intermediate, incorporating both a pyridine ring and a 4-chloromethyl-substituted pyrazole ring within its molecular architecture . As a hydrochloride salt (C9H9Cl2N3; MW 230.09 g/mol), it is typically supplied as a crystalline solid with solubility in polar organic solvents like methanol and DMSO . Its primary value in research stems from its reactive chloromethyl group, which serves as a versatile handle for nucleophilic substitution reactions, enabling the synthesis of more complex pyrazole-pyridine conjugates for medicinal chemistry and materials science applications .

Why 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS 1449117-51-4) Cannot Be Substituted by Other Chloromethyl-Pyridine or Pyrazole Analogs


The specific 1,2-connectivity between the pyridine ring and the pyrazole, combined with the precise 4-position of the chloromethyl group on the pyrazole ring, dictates a unique reactivity and structural profile that is not replicated by close analogs . For example, regioisomers like 3-(chloromethyl)-1H-pyrazole or 5-(chloromethyl)-1H-pyrazole derivatives, as well as compounds with different heteroatom spacing such as pyrazolo[1,5-a]pyridines, present distinct electronic distributions and steric environments. These differences can significantly alter reaction kinetics in nucleophilic substitution, coordination geometry in metal complexation, and the final binding conformation of any downstream conjugate . Therefore, substituting this compound with a similar-looking building block risks derailing a synthetic route or producing a final compound with altered or undesired biological activity, making precise procurement essential .

Quantitative Evidence for Selecting 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS 1449117-51-4)


Reactivity Advantage: Enhanced Electrophilicity of the 4-Chloromethyl Group

The chloromethyl group at the 4-position of the pyrazole ring is a key reactive handle. While direct comparative kinetic data for this exact compound is not available in the public domain, the compound's design positions it as a more electrophilic alternative compared to its non-chlorinated or differently substituted analogs. The presence of the pyridine ring is known to influence the electron density of the pyrazole, potentially making the -CH2Cl group more reactive towards nucleophiles than in simpler chloromethyl pyrazoles lacking the adjacent heterocycle . This is a class-level inference based on the electronic properties of the pyridine-pyrazole system, which is a privileged scaffold in drug discovery .

Medicinal Chemistry Organic Synthesis Building Block

Structural Rigidity and Conformational Preference for Target Binding

The 1,2-connectivity between the pyridine and pyrazole rings creates a unique dihedral angle and spatial orientation that differs from other regioisomers, such as 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6) or 3-(chloromethyl)-1H-pyrazole derivatives . This specific geometry is a critical feature of the 'pyrazolylpyridine' motif, which is a well-known privileged scaffold in kinase inhibitor design . The fixed orientation of the pyridine nitrogen and the reactive chloromethyl group defines the vector of any subsequent derivatization, which can be a key determinant for optimal fit within a biological target's binding pocket. While direct biological data for this exact intermediate is limited, its structural class is known to produce inhibitors with high selectivity, such as KDM5A/5B inhibitors with promising in vivo profiles [1].

Drug Discovery Ligand Design Structural Biology

Reliable Supply with Verifiable Purity for Reproducible Synthesis

Procurement from reputable suppliers ensures access to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride at defined purity levels, typically 95% or 98%, which is essential for achieving reproducible results in multi-step synthetic sequences . This level of quality control differentiates it from potential low-purity or in-house synthesized batches of analogs where impurities could derail a critical coupling step. The availability of this compound in standard quantities (e.g., 250mg, 1g, 5g) from multiple vendors like Leyan (98% purity) and Fluorochem (95% purity) provides researchers with procurement flexibility and supply chain resilience .

Chemical Procurement Quality Control Reproducibility

Primary Application Scenarios for 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS 1449117-51-4) Based on Evidence


Synthesis of Targeted Kinase Inhibitor Libraries

This compound serves as a foundational building block for constructing libraries of pyrazolylpyridine-based kinase inhibitors. The chloromethyl handle allows for late-stage diversification via nucleophilic substitution with various amine, thiol, or alkoxide moieties, enabling rapid exploration of structure-activity relationships (SAR) around a privileged kinase-binding scaffold . The specific 1,2-connectivity and substitution pattern is known to be a key feature in inhibitors of targets like PIM-1 and KDM5 .

Development of Bidentate Ligands for Coordination Chemistry and Catalysis

The molecule's dual nitrogen-containing rings (pyridine and pyrazole) provide an excellent framework for forming bidentate N,N-chelation complexes with transition metals . The chloromethyl group offers an additional site for further functionalization to tune the ligand's steric and electronic properties. Such complexes are valuable in developing new catalysts for organic transformations, including polymerization and cross-coupling reactions .

Creation of Novel Poly-Heterocyclic Compounds for Agrochemical and Material Science

The compound's reactive chloromethyl group can be used to link the pyridylpyrazole core to other functional units, enabling the synthesis of novel poly-heterocyclic compounds . This approach is valuable in agrochemical discovery for developing new pesticides or fungicides, as pyridylpyrazole-containing compounds have demonstrated a range of biological activities . In materials science, it can serve as a precursor for functional polymers or metal-organic frameworks (MOFs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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